molecular formula C19H17F2N3OS3 B2598905 N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351590-80-1

N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2598905
CAS No.: 1351590-80-1
M. Wt: 437.54
InChI Key: QLRBSZDZCBIORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H17F2N3OS3 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties and Structural Analysis

Research on compounds containing the 1,3,4-thiadiazole core, such as the molecule , has demonstrated significant biological activities, including anticancer properties. A study by Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine, revealing compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity. Notably, some compounds exhibited cytotoxicity against cancer cell lines, indicating potential utility in chemotherapy strategies with reduced cytotoxicity towards healthy cells (Gür et al., 2020).

Anticancer Agents and Mechanism Insights

Another investigation by Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluated as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against specific cell lines, with structure-activity relationships suggesting their potential as pharmacophores for cancer treatment (Gomha et al., 2017).

Antimicrobial Activities

Research on 1,3,4-thiadiazole derivatives has also shown promising antimicrobial properties. A study by Jadhav et al. (2017) synthesized novel compounds that exhibited moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Liquid Crystalline Phases

Compounds related to the 1,3,4-thiadiazole core have been investigated for their ability to form liquid crystalline phases, a property that can be leveraged in material science and nanotechnology. Lunkwitz et al. (1997) synthesized novel liquid crystalline oligomesogens incorporating 1,3,4-thiadiazole units, demonstrating the formation of smectic and columnar liquid crystalline phases under specific conditions (Lunkwitz et al., 1997).

Properties

IUPAC Name

N-[5-[(3,4-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS3/c20-13-6-5-12(10-14(13)21)11-27-18-24-23-17(28-18)22-16(25)19(7-1-2-8-19)15-4-3-9-26-15/h3-6,9-10H,1-2,7-8,11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRBSZDZCBIORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.